Methazolamide

Übersicht

Beschreibung

Methazolamid ist ein Carboanhydrase-Hemmer, der hauptsächlich zur Behandlung von Glaukom eingesetzt wird, einer Erkrankung, die durch erhöhten Augeninnendruck gekennzeichnet ist und zu schleichender Sehverschlechterung führen kann . Es ist ein Sulfonamid-Derivat und bekannt für seine Fähigkeit, den Augeninnendruck zu senken, indem es die Produktion von Kammerwasser reduziert .

Vorbereitungsmethoden

Methazolamid wird aus 5-Amino-2-Mercapto-1,3,4-Thiadiazol als Ausgangsmaterial synthetisiert . Die Synthese umfasst mehrere Schritte, darunter Kondensation, Acetylierung, Methylierung, Oxidation und Aminierungsreaktionen . Natriumhypochlorit wird als Reagenz in den Oxidations- und Aminierungsschritten verwendet, wobei Eisenchlorid als Katalysator dient . Diese Methode ist aufgrund ihrer Einfachheit und Kosteneffizienz vorteilhaft .

Analyse Chemischer Reaktionen

Methazolamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methazolamid kann mit Natriumhypochlorit oxidiert werden.

Aminierung: Die Verbindung unterliegt Aminierungsreaktionen, um ihre endgültige Struktur zu bilden.

Substitution: Als Sulfonamid-Derivat kann Methazolamid an Substitutionsreaktionen teilnehmen, die für Sulfonamide typisch sind.

Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumhypochlorit und Eisenchlorid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die schließlich zur endgültigen Methazolamid-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Treatment of Glaucoma

Methazolamide is primarily used in the treatment of open-angle glaucoma and acute angle-closure glaucoma . It reduces intraocular pressure by inhibiting carbonic anhydrase, which decreases bicarbonate production in the aqueous humor, leading to reduced fluid secretion in the eye. This mechanism is critical for managing conditions that can lead to vision loss.

Clinical Evidence

- A study highlighted the effectiveness of this compound in lowering intraocular pressure in patients with glaucoma, demonstrating significant reductions compared to baseline measurements .

- This compound is often used as an adjunct therapy alongside topical agents like dorzolamide, which are better tolerated but may not provide sufficient pressure control alone .

Neurological Applications

Recent research has explored this compound's potential in neuroprotection, particularly concerning amyloid beta-induced mitochondrial dysfunction . This compound has shown promise in protecting neuronal cells from apoptosis and maintaining mitochondrial function, which is pivotal in neurodegenerative diseases like Alzheimer’s disease.

Case Studies

- One study indicated that this compound mitigates amyloid beta toxicity by preventing mitochondrial dysfunction and caspase activation, suggesting its potential as a therapeutic agent in Alzheimer's disease management .

Inflammatory Conditions

This compound has been investigated for its role in treating inflammatory diseases such as ankylosing spondylitis . Its effects on inflammatory pathways have been documented, indicating that it may reduce the production of pro-inflammatory cytokines like tumor necrosis factor and interleukin-6.

Research Findings

- A recent study utilized Gene Set Enrichment Analysis to elucidate the pharmacological mechanisms of this compound in ankylosing spondylitis, identifying key therapeutic targets involved in inflammation and bone mineralization .

Immune Response Modulation

In addition to its applications in glaucoma and neuroprotection, this compound has been shown to influence immune responses. Research indicates that it can reduce the expression of aquaporin 5 (AQP5) and inhibit immune cell migration, which may be beneficial in conditions characterized by excessive inflammation.

Experimental Results

- In vitro studies demonstrated that this compound significantly reduced AQP5 expression and the migration of immune cells towards inflammatory signals, suggesting its potential utility in sepsis prophylaxis .

Antimicrobial Properties

This compound's role as a carbonic anhydrase inhibitor has also been explored in the context of treating infections caused by protozoa such as Acanthamoeba castellanii. Its inhibitory effects on this organism indicate potential applications beyond traditional uses.

Innovative Drug Screening

Wirkmechanismus

Methazolamide exerts its effects by inhibiting the enzyme carbonic anhydrase . This inhibition decreases the production of bicarbonate ions, leading to reduced sodium and fluid transport in the eye . The result is a decrease in aqueous humor secretion, which lowers intraocular pressure . This compound also has a weak diuretic effect, increasing urinary volume and the excretion of sodium, potassium, and chloride .

Vergleich Mit ähnlichen Verbindungen

Methazolamid wird häufig mit anderen Carboanhydrase-Hemmern wie Acetazolamid und Brinzolamid verglichen . Während alle diese Verbindungen Carboanhydrase hemmen, ist Methazolamid in seiner spezifischen molekularen Struktur und seinen pharmakokinetischen Eigenschaften einzigartig . So hat Methazolamid im Vergleich zu Acetazolamid eine längere Halbwertszeit, wodurch es für verschiedene Therapieschemata geeignet ist .

Ähnliche Verbindungen

Acetazolamid: Ein weiterer Carboanhydrase-Hemmer, der für ähnliche Indikationen eingesetzt wird.

Brinzolamid: Wird zur Behandlung von erhöhtem Augeninnendruck eingesetzt.

Dorzolamid: Ein weiteres Sulfonamid-Derivat, das zur Behandlung von Glaukom eingesetzt wird.

Die einzigartigen Eigenschaften und vielfältigen Anwendungen von Methazolamid machen es zu einer wertvollen Verbindung sowohl in der Medizin als auch in der wissenschaftlichen Forschung.

Biologische Aktivität

Methazolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and other conditions. Its biological activity extends into various therapeutic areas, including inflammatory diseases, diabetes management, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound functions by inhibiting carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance and fluid secretion in various tissues. By reducing the activity of this enzyme, this compound decreases aqueous humor production in the eye, lowering intraocular pressure in glaucoma patients . Additionally, its inhibition of CA has been linked to anti-inflammatory effects, particularly in conditions like ankylosing spondylitis (AS), where it modulates inflammatory pathways involving tumor necrosis factor (TNF), interleukin-6 (IL-6), and nitric oxide .

1. Ankylosing Spondylitis

Recent studies have highlighted the efficacy of this compound in treating AS. A study employing Gene Set Enrichment Analysis (GSEA) revealed that this compound targets several key genes associated with inflammation and bone metabolism. The top identified targets include PTGS2, GSK3β, ESR1, JAK2, TLR9, and NOS2 .

Key Findings:

- This compound improved Bath Ankylosing Spondylitis Disease Activity Index (BASDAI) and Bath Ankylosing Spondylitis Functional Index (BASFI) scores.

- Molecular docking studies confirmed interactions between this compound and CA1, suggesting a direct pharmacological effect on the disease mechanism.

2. Type 2 Diabetes Management

In a double-blind placebo-controlled trial involving 76 patients with type 2 diabetes, this compound demonstrated a significant reduction in HbA1c levels compared to placebo . The results showed:

- A mean reduction of in HbA1c after 24 weeks.

- An increase in patients achieving HbA1c ≤6.5%, from 8% to 33%.

- Associated weight loss and reduced liver enzyme levels in patients receiving this compound alongside metformin.

3. Neuroprotection

This compound has shown promise beyond its traditional uses. Recent animal studies indicated that it protects against tau protein accumulation in models of neurodegenerative diseases . Treated mice exhibited:

- Improved cognitive performance.

- Reduced tau aggregates in the brain compared to untreated controls.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with certain adverse effects. A notable case study documented severe skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), linked to its use .

Adverse Effects Summary:

- Common side effects include gastrointestinal disturbances and metabolic acidosis.

- Serious skin reactions necessitate careful monitoring during treatment.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

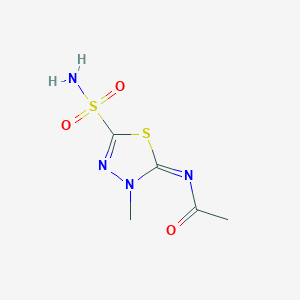

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOSMHQXBMRNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023281, DTXSID50901331 | |

| Record name | Methazolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Methazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Methazolamide is a potent inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport., ANTICONVULSANT PROPERTIES...RESEMBLE THOSE OF CARBON DIOXIDE. IN ANIMALS, THEY ABOLISH THE TONIC EXTENSOR COMPONENT OF MAXIMAL ELECTROSHOCK CONVULSIONS, ELEVATE SEIZURE THRESHOLD, & PROTECT AGAINST AUDIOGENIC SEIZURES & THOSE PRODUCED BY WITHDRAWAL FROM HIGH CONCN OF CARBON DIOXIDE. /CARBONIC ANHYDRASE INHIBITORS/, MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF ENZYME CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE...IN ABSENCE OF ENZYME. /CARBONIC ANHYDRAS INHIBITORS/, MORE THAN 99% OF ENZYME ACTIVITY IN THE KIDNEY MUST BE INHIBITED BEFORE PHYSIOLOGICAL EFFECTS BECOME APPARENT. THE ENZYME ITSELF IS DOMINANT TISSUE COMPONENT TO WHICH THE INHIBITORS BECOME BOUND. /CARBONIC ANHYDRASE INHIBITORS/, FOLLOWING ADMIN OF ACETAZOLAMIDE, THE URINE VOLUME PROMPTLY INCR. NORMALLY ACIDIC PH BECOMES ALKALINE. URINARY CONCN OF BICARBONATE ANION INCR AND IS MATCHED BY SODIUM AND SUBSTANTIAL AMT OF POTASSIUM. /CARBONIC ANHYDRASE INHIBITORS/, ...THE DRUG HAS BEEN FOUND TO INHIBIT EPILEPTIC SEIZURES & TO DECR RATE OF SPINAL FLUID FORMATION. EXACT MECHANISMS BY WHICH CARBONIC ANHYDRASE INHIBITION IS RELATED TO THESE CHANGES IN FUNCTION ARE NOT CLEAR, & MULTIPLE FACTORS MAY BE INVOLVED. /CARBONIC ANHYDRASE INHIBITORS/ | |

| Record name | Methazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHAZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM WATER | |

CAS No. |

554-57-4, 1164547-86-7 | |

| Record name | Methazolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methazolamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methazolamide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1164547867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methazolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methazolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methazolamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W733B0S9SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHAZOLAMIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA43GW06P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHAZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

213-214 °C | |

| Record name | Methazolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHAZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.